Agn-PC-0JT8DC
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Overview
Description
Preparation Methods
The preparation of Agn-PC-0JT8DC involves several synthetic routes. One common method is the solid-phase reaction synthesis , which requires high reaction temperatures and extended reaction times . Another method is alcohol salt hydrolysis , which can produce high-purity powder but is less frequently used due to the high cost and difficulty in obtaining raw materials . The chemical co-precipitation method is also employed, which allows for molecular-level mixing and results in nanopowders with uniform particle size and good dispersion .
Chemical Reactions Analysis
Agn-PC-0JT8DC undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, it reacts with oxygen (O2) in the presence of single atom alloy clusters, such as AgCu, to form different products . The reactivity of this compound with O2 is significantly enhanced when a copper atom replaces an Ag atom in the cluster . Common reagents used in these reactions include oxidizing agents like O2 and reducing agents like hydrogen (H2) .
Scientific Research Applications
Agn-PC-0JT8DC has a wide range of scientific research applications. In chemistry , it is used as a catalyst in various reactions due to its unique electronic properties . In medicine , this compound is being explored for its antimicrobial properties, particularly in the development of silver nanoparticles (AgNPs) for antibacterial applications . In the industry , it is used in the production of nanomaterials and as a component in advanced materials .
Mechanism of Action
The mechanism of action of Agn-PC-0JT8DC involves its interaction with molecular targets and pathways. For instance, when used as a catalyst, it facilitates the transfer of electrons between reactants, thereby lowering the activation energy and speeding up the reaction . In biological systems, this compound can interact with cellular components, leading to the disruption of microbial cell walls and inhibition of bacterial growth .
Comparison with Similar Compounds
Agn-PC-0JT8DC can be compared with other clerodane diterpenoids, such as Agn-PC-0CUK9P and Agn-PC-0BWTZX . These compounds share similar structural features but differ in their reactivity and applications. For example, Agn-PC-0CUK9P has shown higher affinity for certain molecular targets, making it more effective in specific catalytic applications . Agn-PC-0BWTZX, on the other hand, has demonstrated superior antibacterial properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and optimize its use in different contexts.
Properties
IUPAC Name |
5-(4-carboxy-3-methylbut-3-enyl)-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWSHZRIJXQMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342265 |
Source
|
Record name | AGN-PC-0JT8DC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55252-88-5 |
Source
|
Record name | AGN-PC-0JT8DC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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